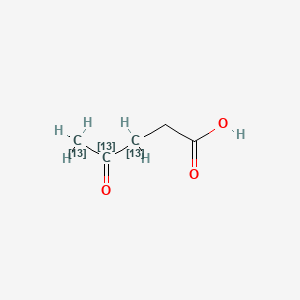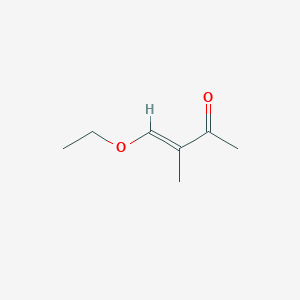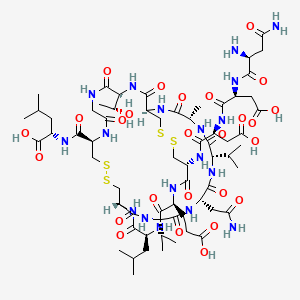
4-Oxopentanoic-13C3 Acid
Overview
Description
4-Oxopentanoic-13C3 Acid, also known as levulinic acid-3,4,5-13C3, is a labeled compound used in various scientific research applications. It is a derivative of levulinic acid, where the carbon atoms at positions 3, 4, and 5 are replaced with the carbon-13 isotope. This compound is valuable in studies involving metabolic pathways, as the carbon-13 isotope serves as a tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxopentanoic-13C3 Acid can be synthesized through the degradation of cellulose or hexoses (such as glucose and fructose) in the presence of dilute hydrochloric or sulfuric acid . The process involves heating the starting materials under controlled conditions to produce levulinic acid, which is then labeled with carbon-13 isotopes at specific positions.
Industrial Production Methods
The industrial production of this compound typically involves a continuous process at high pressures and temperatures. Lignocellulose, an inexpensive starting material, is often used. The levulinic acid is separated from the mineral acid catalyst by extraction and purified by distillation .
Chemical Reactions Analysis
Types of Reactions
4-Oxopentanoic-13C3 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce succinic acid.
Reduction: It can be reduced to form γ-valerolactone.
Substitution: It can undergo substitution reactions to form derivatives like ethyl levulinate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.
Major Products
Succinic acid: Formed through oxidation.
γ-Valerolactone: Formed through reduction.
Ethyl levulinate: Formed through esterification.
Scientific Research Applications
4-Oxopentanoic-13C3 Acid is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other chemicals and as a tracer in metabolic studies.
Biology: In studies involving metabolic pathways and enzyme activities.
Medicine: As a potential precursor for pharmaceuticals and biodegradable herbicides.
Industry: In the production of plasticizers, additives, and biofuels.
Mechanism of Action
The mechanism of action of 4-Oxopentanoic-13C3 Acid involves its conversion into various metabolites within biological systems. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved. For example, in the production of aminolevulinic acid, a biodegradable herbicide, the compound undergoes metabolic conversion to protoporphyrin IX, which accumulates in the target cells .
Comparison with Similar Compounds
4-Oxopentanoic-13C3 Acid is similar to other keto acids, such as:
Levulinic acid: The non-labeled version of the compound.
α-Ketovaleric acid: Another keto acid with similar properties.
4-Oxovaleric acid: A compound with a similar structure but different labeling.
The uniqueness of this compound lies in its labeled carbon atoms, which make it particularly useful for tracing metabolic pathways and studying enzyme activities in a detailed manner.
Properties
IUPAC Name |
4-oxo(3,4,5-13C3)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCMJARBKPKM-STGVANJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-93-6 | |
| Record name | 1391051-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)





